molecular formula C21H14 B15343558 13h-Indeno[1,2-b]anthracene CAS No. 248-93-1

13h-Indeno[1,2-b]anthracene

Cat. No.: B15343558
CAS No.: 248-93-1
M. Wt: 266.3 g/mol
InChI Key: WQIFERDZMYSWOI-UHFFFAOYSA-N
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Description

13H-Indeno[1,2-b]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C21H14. It is known for its complex structure, which consists of fused benzene rings, making it a significant compound in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13H-Indeno[1,2-b]anthracene typically involves the cyclization of appropriate precursors. One common method is the Suzuki coupling reaction, which involves the reaction between 1,4-dibromo-2,5-dichlorobenzene and (2-(p-tolylethynyl)phenyl)boronic acid, followed by cyclization with iodine monochloride . This method provides a straightforward route to the compound with high yield.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 13H-Indeno[1,2-b]anthracene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common, where substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydrocarbon derivatives.

Scientific Research Applications

13H-Indeno[1,2-b]anthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 13H-Indeno[1,2-b]anthracene involves its ability to intercalate into nucleic acids, disrupting DNA replication and transcription processes. This intercalation can inhibit the activity of topoisomerases, enzymes crucial for DNA unwinding . The compound’s planar structure allows it to fit between the base pairs of DNA, leading to cytotoxic effects.

Comparison with Similar Compounds

    Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.

    Phenanthrene: Similar structure but with a different arrangement of the fused rings.

    Benz[a]anthracene: Contains an additional benzene ring fused to the anthracene structure.

Uniqueness: 13H-Indeno[1,2-b]anthracene is unique due to its specific arrangement of fused rings, which imparts distinct electronic properties. This makes it particularly useful in the development of organic electronic materials and as a precursor for more complex chemical syntheses .

Properties

CAS No.

248-93-1

Molecular Formula

C21H14

Molecular Weight

266.3 g/mol

IUPAC Name

pentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,11,13,15,17,19-decaene

InChI

InChI=1S/C21H14/c1-2-6-15-10-18-13-21-19(12-17(18)9-14(15)5-1)11-16-7-3-4-8-20(16)21/h1-10,12-13H,11H2

InChI Key

WQIFERDZMYSWOI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CC4=CC5=CC=CC=C5C=C4C=C31

Origin of Product

United States

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